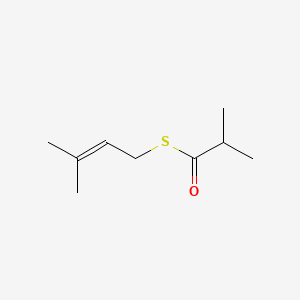

S-Prenyl thioisobutyrate

Description

Structure

3D Structure

Properties

CAS No. |

53626-94-1 |

|---|---|

Molecular Formula |

C9H16OS |

Molecular Weight |

172.29 g/mol |

IUPAC Name |

S-(3-methylbut-2-enyl) 2-methylpropanethioate |

InChI |

InChI=1S/C9H16OS/c1-7(2)5-6-11-9(10)8(3)4/h5,8H,6H2,1-4H3 |

InChI Key |

GZNOAIURTRJISH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)SCC=C(C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

S-prenyl thioisobutyrate is notably found within the essential oils of certain species of the genus Agathosma, a group of aromatic plants endemic to Southern Africa.

Research has confirmed the presence of this compound in several Agathosma species. The identification of this thioester has been a subject of phytochemical investigations focusing on the composition of essential oils from this genus. researchgate.netepdf.pub

This compound has been detected as a component of the essential oil derived from the leaves of Agathosma apiculata. researchgate.net This species is sometimes referred to as "garlic buchu" due to the characteristic sulfurous notes of its essential oil, to which this compound and related compounds contribute.

The essential oil of Agathosma clavisepala has also been found to contain this compound. researchgate.net The analysis of oils from various Agathosma species has revealed a qualitative and quantitative variance in their chemical constituents, with this compound being one of the identified sulfur compounds. researchgate.net

Agathosma puberula is another species within the genus whose essential oil composition includes this compound. researchgate.net

Table 1: Presence of this compound in Agathosma Species

Context within Plant Secondary Metabolite Profiles

The occurrence of this compound in Agathosma species is a result of complex biosynthetic pathways that produce a diverse array of secondary metabolites. These compounds are not essential for the primary functions of growth and development but play crucial roles in the plant's interaction with its environment. sun.ac.za

The structure of this compound is a clear example of the combination of two major biosynthetic routes: the isoprenoid pathway, which provides the prenyl group, and a pathway leading to the isobutyrate moiety, which is then thioesterified. Prenylation, the attachment of a prenyl group to another molecule, is a significant process in the diversification of natural products. researchgate.netnih.gov This modification can alter the biological activity of the parent molecule. bioline.org.br Aromatic secondary metabolites with prenyl side chains are particularly common in the Rutaceae family, to which the Agathosma genus belongs. bioline.org.br

Sulfur-containing secondary metabolites, such as this compound, are known to be important for plant defense. nih.govnih.govresearchgate.net These compounds can act as deterrents to herbivores and pathogens, with their often strong and peculiar odors serving as a primary defense mechanism. stbiologicals.com The presence of a thioester linkage and a prenyl group in this compound places it within a class of specialized metabolites that contribute to the chemical defense and characteristic aroma profile of the plant.

Isolation Techniques from Natural Matrices

The isolation of this compound from its natural botanical sources, primarily essential oils, involves a series of extraction and purification steps. The initial extraction of the essential oil from the plant material, such as the leaves of Agathosma species, is typically achieved through distillation methods.

Hydrodistillation and steam distillation are common techniques used to extract volatile compounds from plant matter. researchgate.netiscientific.orgmdpi.com In these processes, steam is passed through the plant material, causing the volatile essential oil components to vaporize. The mixture of steam and oil vapor is then condensed, and the essential oil is separated from the aqueous layer. chymist.com

Following the initial extraction of the essential oil, further fractionation and purification are required to isolate specific compounds like this compound. Due to the complexity of essential oils, which can contain hundreds of different compounds, chromatographic techniques are indispensable. nih.gov

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a fundamental analytical tool for identifying the components of an essential oil mixture. researchgate.netnih.gov For preparative isolation, several methods can be employed:

Fractional Distillation: This technique separates compounds based on differences in their boiling points. dergipark.org.trresearchgate.net By carefully controlling the temperature and pressure (often under vacuum to avoid thermal degradation of sensitive compounds), fractions enriched in specific components can be collected. researchgate.netgoogle.com This can be an effective step to separate groups of compounds, such as monoterpenes from less volatile thioesters.

Column Chromatography: This is a widely used method for separating individual compounds from a mixture. Techniques such as dry column vacuum chromatography (DCVC) have been used for the rapid separation of essential oil components. acs.org

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has proven effective for the isolation and purification of compounds from essential oils. researchgate.net

The detection of low-level sulfur compounds often requires specialized detectors, such as a pulsed flame photometric detector (PFPD), which can be used in conjunction with gas chromatography to specifically identify and quantify sulfur-containing molecules. chromatographyonline.com

Table 2: Summary of Isolation and Analytical Techniques

Synthetic Strategies and Production Pathways

Chemical Synthesis Approaches

The chemical synthesis of S-Prenyl thioisobutyrate, systematically named S-(3-methyl-2-buten-1-yl) 2-methylpropanethioate, can be approached through established methods of thioester formation. The two principal strategies involve the reaction of a prenyl derivative with a thioisobutyrate source or the direct esterification between isobutyric acid and a prenyl thiol.

One common method is the nucleophilic substitution reaction between a salt of thioisobutyric acid and a prenyl halide, such as prenyl bromide. In this SN2 type reaction, the thiocarboxylate anion acts as a nucleophile, displacing the bromide from the prenyl group to form the thioester bond. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) can facilitate this reaction.

Another viable route is the direct thioesterification of isobutyric acid with prenyl mercaptan (3-methyl-2-butene-1-thiol). This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the isobutyric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom of the prenyl mercaptan. To drive the reaction to completion, the removal of water, a byproduct, is often necessary, which can be accomplished using a Dean-Stark apparatus or dehydrating agents.

A summary of these potential chemical synthesis routes is presented in the table below.

| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Typical Conditions |

| Nucleophilic Substitution | Prenyl bromide | Potassium thioisobutyrate | Polar aprotic solvent (e.g., DMF, Acetone) | Elevated temperature (e.g., 60-80 °C) |

| Direct Thioesterification | Isobutyric acid | Prenyl mercaptan | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Reflux with water removal |

Biotechnological Production Methods

Biotechnological routes to this compound are gaining interest as they align with the principles of "green chemistry" and can yield products labeled as "natural." These methods primarily involve enzymatic catalysis and isolation from natural sources.

Enzymatic Synthesis

The biocatalytic production of thioesters is predominantly achieved using lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3). nih.gov These enzymes, typically used in immobilized form for enhanced stability and reusability, can catalyze thioesterification reactions under mild conditions. researchgate.netacs.org Lipases from sources like Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei are effective for this purpose. acs.org

Two main lipase-catalyzed reactions can be employed:

Direct enzymatic thioesterification: This involves the direct reaction of isobutyric acid and prenyl mercaptan. The lipase (B570770) facilitates the ester bond formation.

Enzymatic transthioesterification: A thiol (prenyl mercaptan) reacts with an activated ester of isobutyric acid, such as a vinyl ester. The use of vinyl esters is advantageous as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product. acs.org

These enzymatic syntheses are often performed in non-aqueous or low-water systems to favor the synthesis reaction over hydrolysis. acs.org The use of immobilized enzymes in systems like continuous-flow microreactors can lead to high conversion rates and efficient production. acs.org

Isolation from Natural Sources

This compound is a naturally occurring compound found in the essential oil of the "garlic buchu" plant, Agathosma apiculata. puris.co.zaresearchgate.netresearchgate.net It can be isolated from the leaves of this plant through methods such as steam distillation, followed by fractional distillation to purify the compound. puris.co.zaresearchgate.net This makes the plant a direct natural source for the flavor compound. Research into the essential oil composition of various Agathosma species has confirmed the presence of this compound, particularly in A. apiculata, contributing to its characteristic aroma. researchgate.netresearchgate.net

A summary of the biotechnological production methods is provided in the table below.

| Method | Key Components/Source | Description |

| Enzymatic Thioesterification | Isobutyric acid, Prenyl mercaptan, Immobilized Lipase (e.g., Candida antarctica lipase) | Direct, one-step enzymatic reaction to form the thioester. |

| Enzymatic Transthioesterification | Prenyl mercaptan, Isobutyric acid vinyl ester, Immobilized Lipase | Two-step concept where the thiol reacts with an activated ester, often yielding higher conversion. |

| Natural Isolation | Agathosma apiculata (Garlic Buchu) plant | Extraction of essential oil from the plant material, followed by purification of the target compound. puris.co.zaresearchgate.net |

Advanced Analytical and Spectroscopic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like S-prenyl thioisobutyrate. In research settings, GC-MS is employed for both the definitive identification and the quantification of this thioester.

The identification process involves separating the volatile components of a sample on a gas chromatographic column. The choice of column is critical; for instance, studies on essential oils containing this compound have utilized columns such as the HP-Innowax, a polar column suitable for separating flavor and fragrance compounds. researchgate.net As the separated compounds elute from the column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum, a unique "fingerprint" of the molecule, allows for its positive identification by comparing it to reference spectra from spectral libraries.

Research has successfully used GC-MS to identify this compound as a constituent of certain essential oils. researchgate.net Notably, its presence was confirmed in the oils of several Agathosma species, which are related to buchu plants. hmdb.ca In some applications, quantification of the identified compounds is subsequently performed using Gas Chromatography with a Flame Ionization Detector (GC-FID), which offers high precision for concentration measurements. researchgate.net

| GC-MS Application Summary for this compound |

| Analytical Goal |

| Technique |

| Coupled Detector for Quantification |

| Reported Occurrence |

| Example GC Column Used |

This table summarizes the application of GC-MS in the research and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical research for the unambiguous determination of molecular structure. For a novel or synthesized compound like this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy would reveal the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect distinct signals for the methyl protons of the isobutyrate group, the methine proton of the isobutyrate, the methylene (B1212753) protons adjacent to the sulfur atom, the vinylic proton of the prenyl group, and the two methyl groups on the double bond of the prenyl moiety.

Similarly, ¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in the molecule, including the carbonyl carbon of the thioester, the carbons of the isobutyrate group, and the five distinct carbons of the S-prenyl group.

While NMR is a principal method for structural elucidation, specific, publicly available experimental ¹H and ¹³C NMR data for this compound were not located in the reviewed scientific literature. thegoodscentscompany.com The structural confirmation in cited studies relied primarily on GC-MS analysis. researchgate.net

| Expected NMR Data for this compound Structure |

| Nucleus |

| ¹H NMR |

| ¹³C NMR |

This table describes the expected, but not experimentally sourced, NMR signals that would be used to confirm the structure of this compound.

Other Chromatographic Techniques for Purity and Compositional Assessment

Gas Chromatography-Flame Ionization Detection (GC-FID) is frequently used alongside GC-MS. researchgate.net While GC-MS is superior for identification, GC-FID is often preferred for accurate quantification. The detector responds to carbon-containing compounds as they elute from the GC column, generating a signal proportional to the amount of the compound present. This method is crucial for determining the concentration of this compound in essential oils or flavor formulations.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. While specific HPLC methods for this compound are not detailed in the reviewed literature, methods for structurally similar compounds provide a basis for potential application. For instance, the non-sulfur analogue, prenyl isobutyrate, has been analyzed using reverse-phase (RP) HPLC with a mobile phase of acetonitrile (B52724) and water, using phosphoric acid as a modifier. sielc.com For applications requiring detection by mass spectrometry (LC-MS), the non-volatile acid would be replaced with a volatile alternative like formic acid. sielc.com Such a method could likely be adapted for the purity assessment and analysis of this compound.

Investigations into Biological Activities: in Vitro Studies and Contextual Relevance

Role in the Bioactivity of Agathosma Essential Oils

S-Prenyl thioisobutyrate has been identified as a constituent in the essential oils of several Agathosma species, including A. apiculata, A. clavisepala, and A. puberula researchgate.net. While the compound is a known component of these complex mixtures, studies have primarily focused on the bioactivity of the entire essential oil rather than isolating the specific contribution of this compound. The following sections detail the observed in vitro activities of Agathosma essential oils, providing the context in which this compound's activity occurs.

The antimicrobial activity of essential oils from 17 different Agathosma species has been evaluated using the minimum inhibitory concentration (MIC) method against four pathogens: Staphylococcus aureus, Bacillus cereus, Klebsiella pneumoniae, and Candida albicans researchgate.net.

The results indicated varied efficacy across the different oils and pathogens researchgate.net. The most notable activity against C. albicans was observed with the essential oil of A. collina, which had an MIC value of 3 mg/mL researchgate.net. Similarly, the oils of A. crenulata and A. pungens were the most active against the Gram-positive bacterium B. cereus, both showing MIC values of 3 mg/mL researchgate.net. Nine of the tested Agathosma species demonstrated MIC values of 4 mg/mL against S. aureus researchgate.net. The essential oils generally exhibited lower activity against the Gram-negative pathogen K. pneumoniae researchgate.net.

Another study found that the essential oils of Agathosma betulina and A. crenulata showed very low antimicrobial activity against Escherichia coli, Saccharomyces cerevisiae, and Staphylococcus aureus, and no demonstrable action against Enterococcus hirae and Pseudomonas aeruginosa nih.gov. While this compound is a known sulfur-containing compound within some Agathosma oils, its specific contribution to these observed antimicrobial effects has not been quantified in the available research researchgate.net.

| Agathosma Species | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A. collina | Candida albicans | 3 mg/mL |

| A. crenulata | Bacillus cereus | 3 mg/mL |

| A. pungens | Bacillus cereus | 3 mg/mL |

| Various (9 species) | Staphylococcus aureus | 4 mg/mL |

The in vitro anti-inflammatory potential of Agathosma essential oils was assessed using a 5-lipoxygenase (5-LO) inhibition assay researchgate.net. This enzyme is a key participant in the biosynthesis of leukotrienes, which are inflammatory mediators. The study revealed that all tested essential oils exhibited good anti-inflammatory activity, indicating they are strong inhibitors of the 5-lipoxygenase enzyme researchgate.net.

Among the species tested, Agathosma collina essential oil was the most potent, displaying an IC₅₀ value of 25.98 ± 1.83 µg/mL researchgate.net. Other studies focusing on A. betulina and A. crenulata reported IC₅₀ values of 50.37 ± 1.87 µg/mL and 59.15 ± 7.44 µg/mL, respectively, in the same assay, indicating a comparatively lower, yet still present, inhibitory activity frontiersin.org.

Investigations into the individual components responsible for this anti-inflammatory effect have not been carried out frontiersin.orgnih.gov. It has been suggested that other compounds, such as the monoterpene limonene, may contribute to the observed 5-LO inhibition frontiersin.orgnih.gov. Therefore, the specific role and contribution of this compound to the anti-inflammatory properties of these botanical extracts remain to be elucidated.

| Agathosma Species | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|

| A. collina | 25.98 ± 1.83 | researchgate.net |

| A. betulina | 50.37 ± 1.87 | frontiersin.org |

| A. crenulata | 59.15 ± 7.44 | frontiersin.org |

The cytotoxic activity of Agathosma essential oils was evaluated using the MTT (3-[4,5-dimethyl-2-thiazol-yl]-2,5-diphenyl-2H-tetrazolium bromide) cellular viability assay researchgate.net. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

The study found that the essential oils proved to be highly toxic in this in vitro model, displaying IC₅₀ values of < 0.0001 µg/mL researchgate.net. This level of cytotoxicity was noted as being relatively high when compared to a known plant-derived compound like quinine, which has an IC₅₀ value of 0.08 ± 0.03 µg/mL researchgate.net. The research noted that some relationships were revealed between the major components of the oils, their bioactivities, and their toxicities, but the specific compounds responsible were not detailed researchgate.net. As with the other biological activities, the precise contribution of this compound to the observed cytotoxicity of the whole essential oils has not been specifically determined researchgate.net.

| Substance Tested | Assay | IC₅₀ Value (µg/mL) |

|---|---|---|

| Agathosma spp. Essential Oils | MTT Cellular Viability Assay | < 0.0001 |

| Quinine (Reference Compound) | MTT Cellular Viability Assay | 0.08 ± 0.03 |

Structure Activity Relationship Sar Elucidation

Correlating Molecular Structure with In Vitro Mutagenicity

The Isobutyrate Moiety

Research into the genotoxic potential of the isobutyrate structure provides some context. A study on magnesium isobutyrate, which dissociates to the isobutyrate anion, was conducted to assess its mutagenicity. The results from a bacterial reverse mutation assay (Ames test) were negative, indicating that the isobutyrate structure itself did not induce mutations in the tested bacterial strains.

| Compound | Assay | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|---|

| Magnesium Isobutyrate | Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA | With and Without | Non-mutagenic |

The Thioester Linkage

The thioester bond (R-S-CO-R') is a key functional group in S-Prenyl thioisobutyrate. While comprehensive mutagenicity data for simple alkyl thioesters is scarce, the reactivity of this bond is of toxicological interest. Thioesters are known to be more reactive than their oxygen-containing ester counterparts and can participate in various biochemical reactions. However, without specific experimental data, any link between the thioester group in this specific configuration and mutagenicity remains speculative.

The Prenyl Group

Structural Features Influencing Biological Effects within Related Compound Classes

Examining the broader classes of compounds to which this compound belongs can provide further SAR insights.

Thioesters

The biological activity of thioesters is diverse and dependent on the specific alkyl or aryl groups attached. In general, the reactivity of the thioester bond can be a determinant of biological effect. For example, certain thioesters can act as acylating agents. However, without specific data on this compound, it is difficult to predict its specific biological interactions.

Prenylated Compounds

The addition of a prenyl group to a molecule is a common motif in natural products and has been shown to modulate a wide range of biological activities. Key structural features of prenylated compounds that influence their effects include:

Lipophilicity: The hydrophobic nature of the prenyl chain can enhance the compound's ability to cross cell membranes, potentially increasing its access to intracellular targets.

Steric Hindrance: The size and position of the prenyl group can influence how the molecule interacts with enzymes and receptors, either by promoting or hindering binding.

Metabolic Susceptibility: The double bond in the prenyl group can be a site for metabolic modification, such as epoxidation, which could potentially lead to the formation of reactive metabolites. However, this is highly dependent on the specific metabolic pathways involved.

Metabolism and Biotransformation Pathways

Enzymatic Biotransformation Processes in Biological Systems

The initial and primary metabolic step for S-Prenyl thioisobutyrate in biological systems is expected to be the enzymatic hydrolysis of its thioester bond. This reaction is catalyzed by a class of enzymes known as carboxylesterases or thioesterases, which are abundant in the liver and other tissues. This hydrolysis would cleave the molecule into two primary metabolites: prenyl mercaptan (3-methyl-2-butene-1-thiol) and isobutyric acid.

In addition to hydrolysis, the sulfur atom in the thioether linkage of the intact molecule or in the subsequently formed prenyl mercaptan is susceptible to oxidation. This is primarily carried out by the cytochrome P450 monooxygenase system (CYP450) and flavin-containing monooxygenases (FMOs). The oxidation can lead to the formation of sulfoxides and subsequently sulfones, which are more polar and thus more readily excreted.

The prenyl group itself can also be a target for enzymatic modification. Cytochrome P450 enzymes can catalyze the epoxidation of the double bond in the prenyl moiety, leading to the formation of a reactive epoxide. This epoxide can then be hydrolyzed by epoxide hydrolases to form a diol.

The isobutyrate moiety, once liberated, is expected to enter endogenous metabolic pathways. Isobutyric acid can be converted to isobutyryl-CoA, which can then be further metabolized through pathways common to branched-chain amino acid catabolism.

| Enzymatic Process | Enzyme Family | Potential Action on this compound | Resulting Product(s) |

| Thioester Hydrolysis | Carboxylesterases/Thioesterases | Cleavage of the thioester bond | Prenyl Mercaptan and Isobutyric Acid |

| S-Oxidation | Cytochrome P450 (CYP450), Flavin-containing Monooxygenases (FMOs) | Oxidation of the sulfur atom | This compound sulfoxide |

| Prenyl Group Oxidation | Cytochrome P450 (CYP450) | Epoxidation of the double bond | Prenyl epoxide derivative |

Identification of Metabolites and Excretion Pathways for Related Thioethers

Based on the enzymatic processes described above, a number of metabolites can be predicted for this compound.

Primary Metabolites:

Prenyl Mercaptan: Formed from the hydrolysis of the thioester bond.

Isobutyric Acid: Also formed from the hydrolysis of the thioester bond.

This compound sulfoxide: Resulting from the oxidation of the sulfur atom.

Secondary Metabolites: The primary metabolites are expected to undergo further biotransformation (Phase II metabolism) to facilitate their excretion.

Prenyl Mercaptan Conjugates: Prenyl mercaptan, being a thiol, is a likely candidate for conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized to a mercapturic acid derivative (N-acetylcysteine conjugate) and excreted in the urine.

Isobutyric Acid Metabolites: Isobutyric acid can be conjugated with glucuronic acid or amino acids before excretion. A portion of isobutyric acid may also be further metabolized to propionate.

Oxidized Prenyl Metabolites: The diol formed from the hydrolysis of the prenyl epoxide can be conjugated with glucuronic acid or sulfate (B86663) for excretion.

Excretion Pathways: The metabolites of this compound, being more polar than the parent compound, are expected to be primarily excreted through the urine. Thioether metabolites, particularly in the form of mercapturic acids, are well-documented urinary excretion products for a variety of xenobiotics. Isobutyric acid and its conjugates are also known to be excreted in the urine.

| Predicted Metabolite | Metabolic Origin | Likely Excretion Pathway |

| Prenyl Mercapturic Acid | Hydrolysis followed by glutathione conjugation | Urine |

| Isobutyric Acid | Hydrolysis | Urine (as free acid or conjugates) |

| This compound sulfoxide | S-Oxidation | Urine |

| Prenyl-diol glucuronide | Prenyl oxidation and glucuronidation | Urine |

Biochemical Fate within Complex Biological Matrices

Upon entering a complex biological matrix such as the bloodstream, this compound would be subject to distribution and binding to plasma proteins. The lipophilic nature of the prenyl group suggests a potential for binding to albumin and other plasma proteins, which would influence its distribution and availability for metabolism in tissues like the liver. nih.govmdpi.com

The thioester linkage in this compound makes it a potentially reactive molecule. Thioesters can undergo nucleophilic attack and have been implicated in the acylation of proteins. researchgate.netnih.gov This suggests that this compound could potentially bind covalently to proteins, although the extent and significance of this in a biological system are unknown.

The cellular uptake of this compound is likely facilitated by its lipophilicity, allowing it to cross cell membranes. The presence of the prenyl group may enhance its ability to penetrate cellular membranes and distribute into various tissues. nih.govresearchgate.netmdpi.comnih.gov Once inside the cells, particularly hepatocytes, it would be subjected to the enzymatic machinery described in section 7.1.

The liver is expected to be the primary site of metabolism due to its high concentration of carboxylesterases and cytochrome P450 enzymes. The metabolites generated in the liver would then be transported back into the bloodstream for circulation to the kidneys for excretion. The distribution of thioether xenobiotics and their metabolites to other tissues can also occur. nih.gov

The prenyl moiety, a known component of many natural products, can influence the interaction of the molecule with biological membranes and proteins, potentially affecting its biological activity and metabolic fate. researchgate.netmdpi.comnih.gov The conjugation of the prenyl group or its metabolites is a key step in detoxification and elimination, as is typical for xenobiotic metabolism. wikipedia.orguomus.edu.iqnih.gov

Ecological and Biochemical Roles

Contributions to Plant Volatile Organic Compound (VOC) Profiles

Research has identified S-Prenyl thioisobutyrate in the essential oils of the following Agathosma species:

Agathosma apiculata : In this species, this compound has been found to be a major component of its essential oil.

Agathosma clavisepala : This species is also known to contain this compound in its volatile profile.

Agathosma puberula : The presence of this compound has been reported in the essential oil of this plant.

Agathosma serratifolia : Commonly known as longleaf buchu, the leaves of this plant are aromatic, and its essential oil composition includes a variety of volatile compounds.

The presence and relative abundance of this compound can vary between different species and even within populations of the same species, influenced by genetic and environmental factors.

Table 1: Interactive Data Table of Plant Species Containing this compound

| Plant Species | Family | Common Name |

|---|---|---|

| Agathosma apiculata | Rutaceae | |

| Agathosma clavisepala | Rutaceae | |

| Agathosma puberula | Rutaceae | |

| Agathosma serratifolia | Rutaceae | Longleaf buchu |

Potential Roles in Plant-Environment Interactions

While direct experimental evidence specifically detailing the ecological roles of this compound is limited in the current scientific literature, its chemical nature as a volatile sulfur compound allows for informed hypotheses regarding its functions in plant-environment interactions. Volatile sulfur compounds in plants are generally recognized for their significant roles in defense and communication.

Potential Defensive Functions:

Anti-herbivory: The strong, often pungent, odor of sulfur-containing compounds can act as a deterrent to herbivores. The scent of this compound may make the plant unpalatable or signal toxicity to foraging animals.

Antimicrobial and Antifungal Properties: Essential oils from Agathosma species have demonstrated antimicrobial and anti-inflammatory activities. It is plausible that this compound contributes to these properties, helping to protect the plant from pathogenic microorganisms. Volatile organic compounds can create a protective barrier around the plant, inhibiting the growth of harmful bacteria and fungi on the leaf surface.

Potential Roles in Plant Communication (Semiochemical Function):

Attraction of Natural Enemies of Herbivores: In response to herbivore damage, some plants release specific VOCs that attract predators or parasitoids of the attacking insects. While not specifically demonstrated for this compound, this is a known mechanism for other plant volatiles.

Allelopathy: Volatile organic compounds can be released into the environment and affect the growth and development of neighboring plants. The specific allelopathic potential of this compound has not been documented.

Further research is required to elucidate the precise ecological functions of this compound and to confirm its hypothesized roles in plant defense and communication within the ecosystems where Agathosma species thrive.

Future Research Directions and Theoretical Perspectives

Computational Chemistry and Molecular Modeling Applications for Structural Insights

Computational chemistry and molecular modeling offer powerful tools for gaining a deeper understanding of the structural and electronic properties of S-prenyl thioisobutyrate, which are currently not well-characterized experimentally. These theoretical approaches can predict molecular geometry, conformational flexibility, and electronic charge distribution, providing foundational insights into its reactivity and potential interactions with biological macromolecules.

Key areas for computational investigation include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate key molecular descriptors. mdpi.com These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities.

Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of this compound in different environments, such as in aqueous solution or within a lipid bilayer. mdpi.com This can provide insights into its conformational preferences and how it might orient itself when approaching a biological target, such as a receptor or enzyme active site. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Should a biological activity for this compound be identified, QSAR modeling could be used to establish a mathematical relationship between its structural features and its biological function. mdpi.commdpi.com By analyzing a dataset of related analog compounds, these models can identify the key structural motifs responsible for activity, guiding the design of more potent molecules. mdpi.com

| Computational Technique | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular orbitals (HOMO/LUMO). | Reactivity, chemical stability, electron-donating/accepting properties. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes in various media. | Conformational flexibility, interactions with solvents, behavior near biological membranes. |

| QSAR Modeling | Correlation of structural properties with biological activity for a series of analogs. | Identification of key structural features for activity, prediction of the potency of new analogs. |

Advanced Synthetic Methodologies for Analog Development

The systematic exploration of this compound's chemical and biological properties necessitates the synthesis of a diverse library of analogs. Advanced synthetic methodologies can provide efficient and versatile routes to these compounds, allowing for precise modifications of both the prenyl and the thioisobutyrate moieties.

Established methods for thioester synthesis, such as the reaction of an acid chloride with a thiol salt or the condensation of carboxylic acids and thiols using dehydrating agents, serve as a starting point. wikipedia.org However, more modern and sustainable approaches could be explored for greater efficiency and substrate scope. wikipedia.orgorganic-chemistry.org

Promising synthetic strategies for analog development include:

Varying the Thiol Component: Utilizing a range of thiols with different alkyl or aryl groups in place of the prenyl group would allow for investigation into the role of the 3-methyl-2-butenyl (B1208987) moiety.

Modifying the Acyl Group: Replacing the isobutyryl group with other acyl groups (e.g., acetyl, benzoyl) would probe the influence of the carbonyl portion of the molecule.

Catalytic Methods: Exploring copper-catalyzed or photocatalytic thioesterification reactions could offer milder and more efficient pathways to this compound and its derivatives, accommodating a wider range of functional groups. organic-chemistry.org

Flow Chemistry: Continuous-flow methods could be developed for the rapid and scalable synthesis of thioester analogs, facilitating the creation of large compound libraries for screening purposes. organic-chemistry.org

These synthetic efforts are crucial for establishing structure-activity relationships and for developing probes to study biological targets.

Elucidation of Novel Biological Target Interactions In Vitro

The structural similarity of this compound to other biologically active sulfur compounds suggests it may interact with various biological targets. In vitro assays are essential first steps to identify and characterize these potential interactions.

A recent study identified a family of prenylated volatile sulfur compounds (VSCs), including structures closely related to this compound, in Cannabis sativa L. nih.govresearchgate.netnih.gov The structural resemblance of these prenylated compounds to the allyl sulfur compounds found in garlic, which are known for their health benefits, suggests that prenylated VSCs could have interesting biological activities. researchgate.netacs.org

Potential areas for in vitro investigation include:

Enzyme Inhibition Assays: Thioesters are known to interact with various enzymes. For instance, certain thioester derivatives have been synthesized and shown to act as inhibitors of metallo-β-lactamases, enzymes involved in antibiotic resistance. nih.gov Screening this compound against a panel of enzymes, particularly those involved in signaling or metabolism, could reveal novel inhibitory activities.

Receptor Binding Assays: As a volatile aroma compound, this compound is likely to interact with olfactory receptors. Investigating its binding affinity and activation potential at a range of these G-protein coupled receptors could clarify its role in sensory perception.

Cell-Based Assays: Evaluating the effect of this compound on various cell lines can provide clues about its broader biological effects, such as potential antioxidant or immunomodulatory properties, which are often associated with natural sulfur compounds. scienceopen.com

| Assay Type | Potential Target Class | Research Question |

| Enzyme Inhibition Assay | Hydrolases, Transferases, Metallo-β-lactamases | Does this compound inhibit the activity of specific enzymes? |

| Receptor Binding Assay | Olfactory Receptors, other GPCRs | Does this compound bind to and/or activate sensory receptors? |

| Cell-Based Functional Assay | Various cell lines (e.g., immune cells, neuronal cells) | Does this compound elicit a cellular response (e.g., changes in cytokine release, cell viability)? |

Comparative Biochemical Studies with Related Prenylated Thioesters and Sulfur Compounds

To understand the unique biochemical properties of this compound, it is crucial to perform comparative studies with structurally related molecules. Thioesters are key intermediates in numerous metabolic pathways, including fatty acid metabolism, where coenzyme A derivatives play a central role. wikipedia.orglibretexts.org Comparing the biochemical behavior of this compound to these endogenous thioesters and other natural sulfur compounds can highlight the specific contributions of the prenyl group and the thioester linkage.

Key comparative studies could focus on:

Enzymatic Stability: Investigating the rate of hydrolysis of this compound by esterase and thiolase enzymes compared to other thioesters (e.g., acetyl-CoA, S-allyl thioesters). This would provide insight into its metabolic stability.

Reactivity towards Nucleophiles: Thioesters are acylating agents. libretexts.org Comparing the reactivity of this compound with other thioesters and their oxygen-ester analogs towards biologically relevant nucleophiles (e.g., amino or hydroxyl groups on amino acids) can shed light on its potential to covalently modify proteins.

Antioxidant Capacity: Many sulfur compounds exhibit antioxidant properties. scienceopen.com Comparing the radical scavenging ability of this compound with related thiols (e.g., prenylthiol) and other sulfur-containing natural products would determine the contribution of the thioester moiety to this activity.

Comparison with Garlic-derived Compounds: The structural analogy between prenylated sulfur compounds and the allyl sulfur compounds in garlic is a recurring theme. researchgate.net Direct biochemical comparisons of their effects in relevant assays could reveal whether they share similar mechanisms of action or biological benefits.

These comparative studies will be instrumental in placing the biochemical function of this compound within the broader context of sulfur biochemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-prenyl thioisobutyrate, and how can researchers optimize reaction conditions for reproducibility?

- Methodological Answer : The synthesis typically involves thioesterification between prenol derivatives and thioisobutyric acid. Key steps include controlling reaction temperature (0–5°C to minimize side reactions) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance yield. Purification via fractional distillation or column chromatography is critical to isolate the compound (purity >95%). Characterization should include NMR (¹H/¹³C), GC-MS for molecular confirmation, and IR spectroscopy to validate functional groups .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex matrices (e.g., fragrance formulations)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its high sensitivity for volatile thioesters. For quantification, use internal standards (e.g., deuterated analogs) to correct for matrix effects. Nuclear magnetic resonance (NMR) is essential for structural elucidation, particularly 2D COSY and HSQC to resolve overlapping signals in prenyl derivatives. HPLC with UV detection (λ = 230–260 nm) can also be employed for non-volatile byproducts .

Q. How is this compound classified in regulatory databases, and what safety data exist for laboratory handling?

- Methodological Answer : The European Food Safety Authority (EFSA) classifies it under FL-no 12.196 as a flavoring agent. Researchers must consult Safety Data Sheets (SDS) for handling protocols, including PPE (gloves, goggles) and ventilation requirements. Chronic toxicity data are limited, so acute exposure studies in rodents (LD₅₀ >2000 mg/kg) are often referenced. Always adhere to NIH guidelines for preclinical safety reporting .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) in different experimental models?

- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., oxygen tension, cell lines) to isolate variables. Use redox-sensitive fluorescent probes (e.g., DCFH-DA) to quantify ROS generation in vitro. Pair this with metabolomic profiling (LC-MS) to identify downstream metabolites that may explain divergent effects. Statistical tools like PCA (principal component analysis) can highlight confounding factors .

Q. What computational strategies are effective for predicting the metabolic fate of this compound in human hepatic models?

- Methodological Answer : Employ in silico tools such as SwissADME to predict Phase I/II metabolism. Validate with in vitro assays using human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP3A4, CYP2D6). For kinetic studies, use Michaelis-Menten modeling to estimate Vₘₐₓ and Kₘ. Molecular docking (AutoDock Vina) can identify binding affinities with metabolic enzymes .

Q. What experimental designs are recommended to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using a factorial approach: pH (2–9), temperature (4–70°C), and time (0–30 days). Analyze degradation products via UPLC-QTOF-MS and apply Arrhenius kinetics to extrapolate shelf life. For photostability, expose samples to UV light (320–400 nm) and monitor changes with spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.